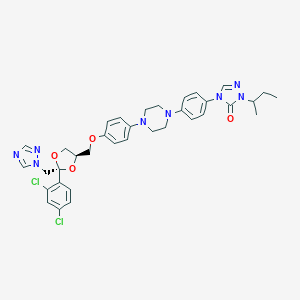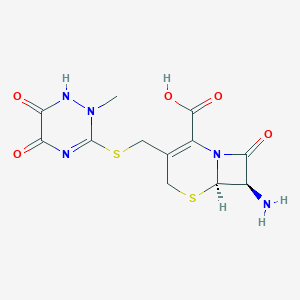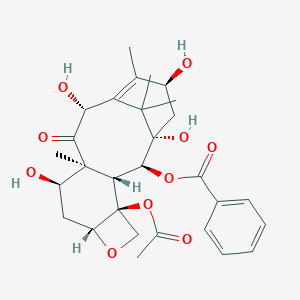
Chlorhydrate de chloroquine
Vue d'ensemble
Description
Le chlorhydrate de chloroquine est un médicament synthétique principalement utilisé pour le traitement et la prévention du paludisme. Il a été découvert en 1934 et introduit en médecine dans les années 1940. Le this compound est un membre des dérivés de la quinoléine, une série d'agents antipaludiques chimiquement apparentés . Il est administré par voie orale sous forme de phosphate de chloroquine et peut également être administré par injection intramusculaire sous forme de this compound .
Applications De Recherche Scientifique
Chloroquine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical methods such as high-performance liquid chromatography (HPLC).
Biology: Studied for its effects on cellular processes, including autophagy inhibition.
Medicine: Beyond malaria, chloroquine is used to treat autoimmune diseases like lupus erythematosus and rheumatoid arthritis.
Mécanisme D'action
Target of Action
Chloroquine hydrochloride, also known as Chloroquine dihydrochloride, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme to non-toxic hemazoin .
Mode of Action
Chloroquine passively diffuses into acidic cellular compartments such as endosomes, lysosomes, and the Golgi network . Once inside these organelles, it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell . Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to their death .
Biochemical Pathways
Chloroquine affects the biochemical pathway involving the conversion of heme to hemazoin . By inhibiting this pathway, chloroquine causes the accumulation of toxic heme within the parasite, leading to its death . Chloroquine also impairs lysosomal activity and autophagy, leading to a decrease in antigen processing and presentation .
Pharmacokinetics
Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchloroquine and bisdesethylchloroquine . The volume of distribution ranges from 200 to 800 L/kg, the half-life ranges from 20 to 60 days, and clearance from 0.7 to 1 L/h/kg .
Result of Action
The molecular and cellular effects of chloroquine’s action include the disruption of the parasite’s biochemical pathways, leading to the accumulation of toxic heme and the death of the parasite . Chloroquine also impairs lysosomal activity and autophagy, leading to a decrease in antigen processing and presentation . In some cases, chronic use of chloroquine may lead to drug-induced myopathy .
Action Environment
The efficacy and stability of chloroquine can be influenced by various environmental factors. For instance, the pH of the cellular compartments can affect the protonation and trapping of chloroquine . Additionally, the presence of other antiviral agents can influence the effectiveness of chloroquine . .
Analyse Biochimique
Biochemical Properties
Chloroquine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the lysosomes, where it accumulates and increases the pH, thereby inhibiting the activity of lysosomal enzymes . This compound also interacts with heme, forming a complex that prevents the polymerization of heme into hemozoin, a non-toxic form. This interaction is crucial in its antimalarial activity as it leads to the accumulation of toxic heme within the parasite . Additionally, chloroquine hydrochloride has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, affecting the degradation of cellular components .
Cellular Effects
Chloroquine hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chloroquine hydrochloride has been reported to inhibit the activation of Toll-like receptors (TLRs), which play a crucial role in the immune response . This inhibition leads to a reduction in the production of pro-inflammatory cytokines. Moreover, chloroquine hydrochloride affects gene expression by altering the transcriptional activity of various genes involved in immune response and cellular metabolism . It also impacts cellular metabolism by inhibiting the degradation of cellular components through autophagy, leading to the accumulation of damaged organelles and proteins .
Molecular Mechanism
The molecular mechanism of chloroquine hydrochloride involves several key interactions at the molecular level. Chloroquine hydrochloride exerts its effects by binding to heme, forming a complex that inhibits the polymerization of heme into hemozoin . This interaction is critical for its antimalarial activity. Additionally, chloroquine hydrochloride increases the pH of lysosomes, inhibiting the activity of lysosomal enzymes and blocking the fusion of autophagosomes with lysosomes . This inhibition of autophagy affects the degradation of cellular components and contributes to its therapeutic effects in autoimmune diseases and viral infections. Furthermore, chloroquine hydrochloride has been shown to inhibit the activation of Toll-like receptors, reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroquine hydrochloride change over time. The stability and degradation of chloroquine hydrochloride are crucial factors that influence its long-term effects on cellular function. Studies have shown that chloroquine hydrochloride is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to chloroquine hydrochloride has been associated with the accumulation of damaged organelles and proteins due to the inhibition of autophagy . This accumulation can lead to cellular dysfunction and toxicity, particularly in cells with high metabolic activity, such as liver and kidney cells .
Dosage Effects in Animal Models
The effects of chloroquine hydrochloride vary with different dosages in animal models. At therapeutic doses, chloroquine hydrochloride has been shown to be effective in treating malaria and autoimmune diseases without significant adverse effects . At higher doses, chloroquine hydrochloride can cause toxicity, leading to severe gastrointestinal, neurological, cardiac, and ocular side effects . Studies in animal models have demonstrated that the threshold for toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
Chloroquine hydrochloride is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The major metabolites of chloroquine hydrochloride include monodesethylchloroquine, bidesethylchloroquine, and 7-chloro-4-aminoquinoline . These metabolites retain some pharmacological activity and contribute to the overall therapeutic effects of chloroquine hydrochloride. The metabolism of chloroquine hydrochloride can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity. Additionally, chloroquine hydrochloride has been shown to affect metabolic flux and metabolite levels by inhibiting autophagy and altering cellular metabolism .
Transport and Distribution
Chloroquine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and accumulates in acidic organelles, such as lysosomes . The accumulation of chloroquine hydrochloride in lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This accumulation leads to an increase in lysosomal pH, inhibiting the activity of lysosomal enzymes and affecting cellular processes. Chloroquine hydrochloride can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of chloroquine hydrochloride is primarily within lysosomes, where it exerts its effects on lysosomal function and autophagy . The targeting of chloroquine hydrochloride to lysosomes is facilitated by its weakly basic nature, which allows it to become protonated and trapped within the acidic environment of lysosomes . This localization is crucial for its therapeutic effects, as it inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes. Additionally, chloroquine hydrochloride can affect other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, by altering their pH and affecting their function .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate de chloroquine est synthétisé par un procédé en plusieurs étapes. La synthèse implique généralement la réaction de la 4,7-dichloroquinoléine avec la diéthylamine pour former la N4-(7-chloro-4-quinoléinyl)-N1,N1-diéthyl-1,4-pentanediamine . Cet intermédiaire est ensuite mis à réagir avec de l'acide chlorhydrique pour produire du this compound.
Méthodes de production industrielle
La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé comprend la séparation de la phase aqueuse, la distillation de l'acétate d'isopropyle et la cristallisation à basse température pour obtenir le produit final . Le produit est ensuite séché pour obtenir un produit blanc et sec, adapté à un usage pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de chloroquine subit diverses réactions chimiques, notamment :
Oxydation : La chloroquine peut être oxydée pour former de la déséthylchloroquine, son principal métabolite.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.
Substitution : La chloroquine peut subir des réactions de substitution, notamment impliquant l'atome de chlore dans le cycle quinoléine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution : Des réactifs tels que l'hydroxyde de sodium et d'autres bases peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent la déséthylchloroquine et d'autres dérivés qui conservent une activité antipaludique .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Biologie : Étudié pour ses effets sur les processus cellulaires, y compris l'inhibition de l'autophagie.
Médecine : Au-delà du paludisme, la chloroquine est utilisée pour traiter les maladies auto-immunes telles que le lupus érythémateux et la polyarthrite rhumatoïde.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'action de l'hème polymérase dans les trophozoïtes paludéens, empêchant la conversion de l'hème en hémozoïne . Cela conduit à l'accumulation d'hème toxique, ce qui tue le parasite . Dans les maladies auto-immunes, la chloroquine module la réponse immunitaire en affectant l'activité lysosomale et l'autophagie .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de chloroquine est souvent comparé à d'autres médicaments antipaludiques :
Hydroxychloroquine : Un dérivé de la chloroquine ayant une structure chimique et une pharmacocinétique similaires, utilisé à des fins thérapeutiques similaires.
Le this compound est unique par sa large gamme d'applications et sa signification historique en tant qu'un des premiers médicaments antipaludiques synthétiques.
Propriétés
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3.2ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGECQRSMVKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026664 | |
| Record name | Chloroquine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-67-3 | |
| Record name | Chloroquine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROQUINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT0J0815S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)








